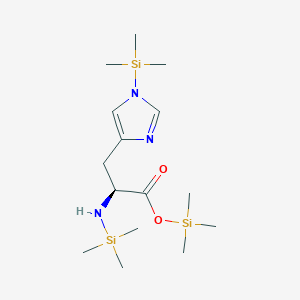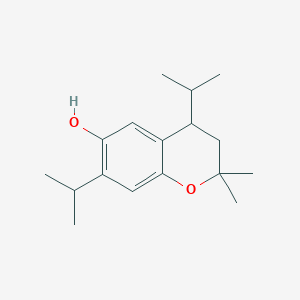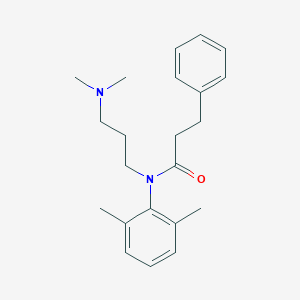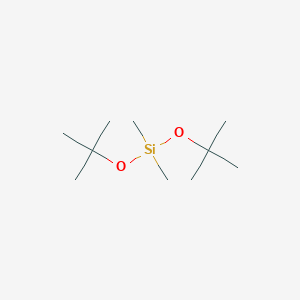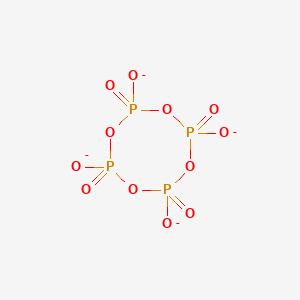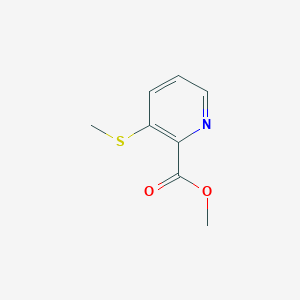
Methyl 3-methylsulfanylpyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methylsulfanylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. It has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Methyl 3-methylsulfanylpyridine-2-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
Methyl 3-methylsulfanylpyridine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the growth of various bacterial and fungal strains. In cancer cells, it induces cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 3-methylsulfanylpyridine-2-carboxylate in lab experiments is its low toxicity. It can be easily synthesized using simple reaction conditions, and its purity can be easily confirmed using standard analytical techniques. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-methylsulfanylpyridine-2-carboxylate. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. It can also be used as a ligand in coordination chemistry to synthesize new compounds with potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
In conclusion, Methyl 3-methylsulfanylpyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to explore its mechanism of action.
Synthesemethoden
The synthesis of Methyl 3-methylsulfanylpyridine-2-carboxylate involves the reaction between 2-chloro-3-methylpyridine and potassium thioacetate in the presence of potassium carbonate. The reaction takes place in anhydrous acetonitrile at reflux temperature for several hours. The resulting product is purified using column chromatography to obtain pure Methyl 3-methylsulfanylpyridine-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methylsulfanylpyridine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-microbial, anti-tumor, and anti-cancer properties. It has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
61830-34-0 |
|---|---|
Produktname |
Methyl 3-methylsulfanylpyridine-2-carboxylate |
Molekularformel |
C8H9NO2S |
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
methyl 3-methylsulfanylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)7-6(12-2)4-3-5-9-7/h3-5H,1-2H3 |
InChI-Schlüssel |
PNWJCQQJYVXBNB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC=N1)SC |
Kanonische SMILES |
COC(=O)C1=C(C=CC=N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



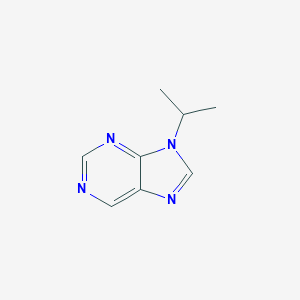
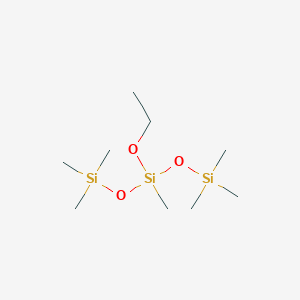

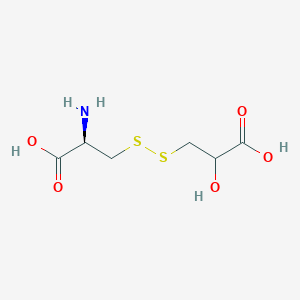
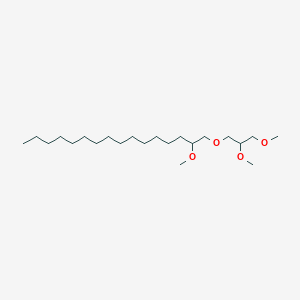
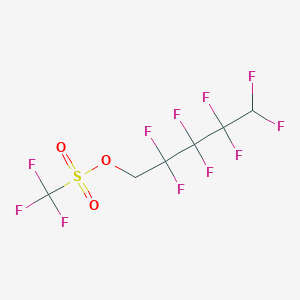
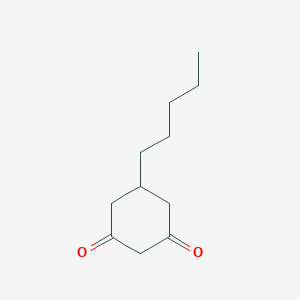
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
